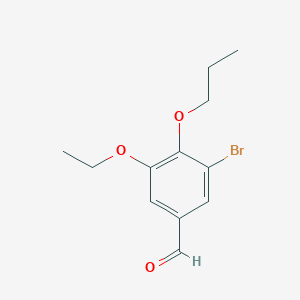
3-Bromo-5-ethoxy-4-propoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-5-ethoxy-4-propoxybenzaldehyde (also known as 3-BEPB) is an organic compound commonly used in scientific research. It is a versatile synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. 3-BEPB is a colorless solid with a melting point of 74-76°C and a boiling point of 285-287°C. It is soluble in alcohols, ethers, and chloroform, and insoluble in water.
Scientific Research Applications
Chemical Synthesis and Compound Formation
- Formation of Derivatives : In chemical synthesis, derivatives of brominated benzaldehydes, like 3-bromo-5-ethoxy-4-propoxybenzaldehyde, are used to form various compounds. For instance, Otterlo et al. (2004) demonstrated the formation of different brominated benzaldehydes, which can then be converted into other complex molecules like 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene through further chemical reactions (Otterlo et al., 2004).
Analytical Techniques and Separation Studies
- Gas Chromatography : Shi Jie (2000) explored the use of gas chromatography for the separation and determination of brominated benzaldehydes. This method is essential for analyzing the purity and concentration of such compounds in mixtures (Shi Jie, 2000).
Biological and Antioxidant Activities
- Antioxidant Activity : Compounds like this compound can be investigated for their antioxidant properties. For example, Rijal et al. (2022) synthesized similar brominated benzaldehydes and tested their antioxidant activities using methods like the DPPH assay (Rijal et al., 2022). Additionally, Wang Zonghua (2012) found that 3-bromo-4,5-dihydroxybenzaldehyde has significant antioxidant activity, indicating the potential of similar compounds in medicinal or food applications (Wang Zonghua, 2012).
Pharmaceutical and Medicinal Research
- Intermediate in Drug Synthesis : Brominated benzaldehydes can serve as intermediates in the synthesis of various pharmaceutical compounds. For instance, Suzuki et al. (1980) extracted bromophenols, including brominated benzaldehydes, from red algae, which have potential applications in drug discovery (Suzuki et al., 1980).
Material Science and Solubility Studies
- Solubility Analysis : Understanding the solubility of compounds like this compound in various solvents is crucial in material science. Jia et al. (2020) conducted solubility studies on a similar compound, 3-bromo-4-hydroxybenzaldehyde, across different solvents, providing essential data for its application in various fields (Jia et al., 2020).
Environmental and Catalysis Research
- Catalysis and Environmental Applications : Brominated benzaldehydes can play a role in catalysis, as seen in the study by Fathi and Yaftian (2009), where they used a derivative for preconcentration of copper ions in water samples. This showcases the potential environmental applications of these compounds (Fathi & Yaftian, 2009).
properties
IUPAC Name |
3-bromo-5-ethoxy-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNJHRKOMURGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

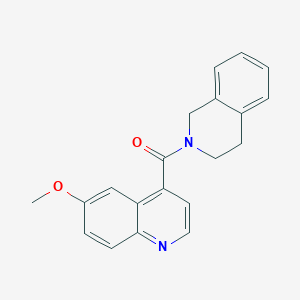


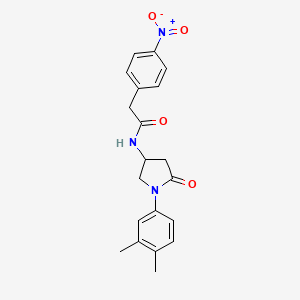
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2474649.png)
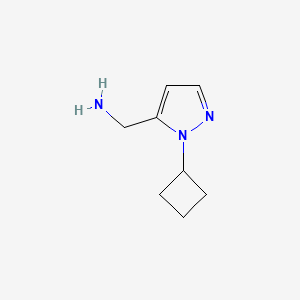
![3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2474651.png)
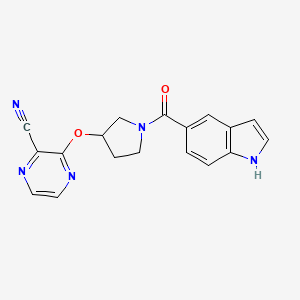
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474653.png)
![6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2474654.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2474656.png)


![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B2474661.png)